molecular formula C10H13BF3NO2S B13636791 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1,3-thiazole

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1,3-thiazole

Cat. No.: B13636791
M. Wt: 279.09 g/mol
InChI Key: DNOYDLFBBKXYGL-UHFFFAOYSA-N
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Description

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1,3-thiazole is a compound that has garnered significant interest in the fields of chemistry and materials science. This compound features a unique combination of boron, fluorine, and sulfur atoms within its structure, which imparts distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1,3-thiazole typically involves the reaction of 4-(trifluoromethyl)-1,3-thiazole with a boron-containing reagent such as bis(pinacolato)diboron. The reaction is often carried out in the presence of a palladium catalyst and a base, under an inert atmosphere to prevent oxidation. The reaction conditions usually include moderate temperatures and anhydrous solvents to ensure high yields and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems and real-time monitoring can help in maintaining consistent reaction conditions and product quality. Additionally, solvent recycling and waste minimization strategies are often employed to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1,3-thiazole undergoes various types of chemical reactions, including:

    Oxidation: The boron moiety can be oxidized to form boronic acids or esters.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to yield different fluorinated products.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include boronic acids, fluorinated derivatives, and substituted thiazoles. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Scientific Research Applications

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

    Biology: The compound is investigated for its potential as a bioactive molecule, particularly in the development of enzyme inhibitors and fluorescent probes.

    Medicine: Research is ongoing to explore its use in drug discovery, particularly for targeting specific molecular pathways in diseases.

    Industry: It is utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The boron moiety can form reversible covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline
  • 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylic acid

Uniqueness

Compared to similar compounds, 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1,3-thiazole stands out due to its unique combination of boron and trifluoromethyl groups. This combination imparts distinctive reactivity and stability, making it particularly useful in applications requiring robust and versatile chemical scaffolds .

Properties

Molecular Formula

C10H13BF3NO2S

Molecular Weight

279.09 g/mol

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1,3-thiazole

InChI

InChI=1S/C10H13BF3NO2S/c1-8(2)9(3,4)17-11(16-8)7-15-6(5-18-7)10(12,13)14/h5H,1-4H3

InChI Key

DNOYDLFBBKXYGL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CS2)C(F)(F)F

Origin of Product

United States

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